molecular formula C8H14N2O B046967 5-Pentylisoxazol-3-amine CAS No. 119409-65-3

5-Pentylisoxazol-3-amine

Cat. No. B046967
M. Wt: 154.21 g/mol
InChI Key: OUYAUCZSSFLZIX-UHFFFAOYSA-N
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Description

5-Pentylisoxazol-3-amine is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol .


Synthesis Analysis

Isoxazoles, such as 5-Pentylisoxazol-3-amine, can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the reaction of 3-amino-5-methylisoxazole with phthalic anhydride and/or maleic anhydride under different conditions .


Molecular Structure Analysis

The molecular structure of 5-Pentylisoxazol-3-amine can be analyzed using various methods such as UV/Visible Absorption, NMR spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, they can be converted into alkenes by an elimination reaction . They can also react with different aldehydes to form Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Pentylisoxazol-3-amine can be analyzed using various methods such as measuring its melting point, boiling point, density, water solubility, and vapor pressure .

Future Directions

The future directions of research on 5-Pentylisoxazol-3-amine could involve exploring its potential applications in various fields such as drug discovery and development .

properties

IUPAC Name

5-pentyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-3-4-5-7-6-8(9)10-11-7/h6H,2-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYAUCZSSFLZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347891
Record name 5-Pentyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pentylisoxazol-3-amine

CAS RN

119409-65-3
Record name 5-Pentyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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